1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL
Description
Chemical Landscape of Polyfluorinated Alkanols with Tertiary Amine Functional Groups
Polyfluorinated alkanols bearing tertiary amine groups represent a critical class of surfactants and intermediates in advanced material synthesis. These compounds combine the hydrophobic, oleophobic, and chemical inertness of perfluoroalkyl chains with the hydrophilic and coordination properties of tertiary amines, enabling applications in coatings, pharmaceuticals, and polymer science. The perfluoroalkyl segment, typically comprising 6–12 carbons, provides exceptional stability due to the strong carbon-fluorine bonds (bond energy ~485 kJ/mol), while the tertiary amine moiety enhances solubility in polar solvents and facilitates further functionalization.
The compound 1-[[3-(Dimethylamino)propyl]amino]-heptadecafluoroundecanol exemplifies this dual functionality. Its heptadecafluoroundecanol chain ensures low surface energy (≤15 mN/m), while the dimethylaminopropylamino group introduces basicity (pKa ~9–10) and chelation potential. Such hybrids are pivotal in designing nonionic fluorosurfactants, where the amine group modulates critical micelle concentration (CMC) without introducing ionic charges that could destabilize emulsions.
Table 1: Key Properties of Representative Polyfluorinated Alkanols with Tertiary Amines
| Property | 1-[[3-(Dimethylamino)propyl]amino]-heptadecafluoroundecanol | 6:2 Fluorotelomer Alcohol | Perfluorooctanoic Acid (PFOA) |
|---|---|---|---|
| Fluorinated Chain Length | 11 carbons (C11) | 6 carbons (C6) | 8 carbons (C8) |
| Functional Group | Tertiary amine + hydroxyl | Hydroxyl | Carboxylate |
| Surface Tension (mN/m) | 16–18 | 22–24 | 15–17 |
| Log Kow (Predicted) | 4.8–5.2 | 3.9–4.3 | 5.1–5.5 |
Structural Classification of 1-[[3-(Dimethylamino)propyl]amino]-heptadecafluoroundecanol Derivatives
The target compound’s structure comprises three distinct regions:
- Perfluoroalkyl Backbone : A fully fluorinated undecanol chain (C11F17CH2OH) providing chemical inertness and thermal stability up to 200°C. The terminal hydroxyl group enables esterification or etherification, while the β-fluorine atoms resist nucleophilic substitution due to steric and electronic effects.
- Tertiary Amine Spacer : A 3-(dimethylamino)propylamino linker (-NH-CH2CH2CH2-N(CH3)2) that introduces conformational flexibility and pH-responsive behavior. The dimethylamino group’s lone electron pair facilitates protonation (pH <7), converting the molecule into a cationic surfactant.
- Branching and Stereochemistry : The absence of chiral centers in the perfluoroalkyl segment contrasts with the potential for axial chirality in the tertiary amine spacer, though synthetic routes typically yield racemic mixtures.
Derivatives of this compound are classified by:
- Perfluoroalkyl Chain Length : Analogues with C8–C14 chains exhibit linearly increasing hydrophobicity (Δlog Kow ≈0.5 per CF2 group).
- Amine Substitution Patterns : Replacing dimethylamino with diethylamino or morpholino groups alters solubility profiles and metal-binding capacities.
- Hydroxyl Group Modifications : Etherification (e.g., methoxy, ethoxy) or esterification (e.g., acetate, sulfonate) tailors surface activity for specific applications.
Historical Development of Long-Chain Perfluoroalkyl Alcohol Syntheses
The synthesis of long-chain perfluoroalkyl alcohols has evolved through three key phases:
Phase 1: Telomerization (1940s–1980s)
Early methods relied on telomerization of tetrafluoroethylene (TFE) with methanol or ethanol using iodine transfer agents (e.g., CF3I). For example, the synthesis of 8:2 fluorotelomer alcohol (F(CF2)8CH2CH2OH) involved TFE oligomerization followed by ethylene addition and hydroxylation. However, these routes suffered from poor regioselectivity and required hazardous perfluoroalkyl iodides.
Phase 2: Electrochemical Fluorination (1980s–2000s)
Simmons–Smith-type electrochemical fluorination (ECF) of carboxylic acid chlorides (e.g., CH3(CH2)10COCl → CF3(CF2)10COF) followed by reduction (LiAlH4) enabled gram-scale production. While effective for even-numbered chains, ECF generated branched isomers (∼20–30%) and required toxic hydrogen fluoride.
Phase 3: Transition Metal-Catalyzed Methods (2010s–Present)
Copper-catalyzed aminofluorination, as demonstrated by Liu et al. (2022), allows direct 1,2-addition of amines and fluorides to alkenes. Applying this to undecenoic acid derivatives enables one-pot synthesis of β-fluoroamines, which are oxidized to the corresponding alcohols. This method achieves >80% regioselectivity and avoids stoichiometric fluoride reagents by using Et3N·3HF as both acid and fluoride source.
Table 2: Evolution of Perfluoroalkyl Alcohol Synthesis Methods
| Method | Example Reaction | Selectivity | Yield | Limitations |
|---|---|---|---|---|
| Telomerization | 4 TFE + CH3I → CF3(CF2)3I → + C2H4 → CF3(CF2)3CH2CH2I → OH− | 60–70% | 45% | Iodide waste, chain length variability |
| Electrochemical Fluor. | CH3(CH2)10COCl → CF3(CF2)10COF → LiAlH4 → CF3(CF2)10CH2OH | 70–80% | 55% | Branching, HF use |
| Cu-Catalyzed Amination | CH2=CH(CH2)9OH + HN(CH2)3N(CH3)2 → [Cu]/Et3N·3HF → Product | >80% | 75% | Limited to α,β-unsaturated substrates |
Properties
CAS No. |
94159-81-6 |
|---|---|
Molecular Formula |
C16H19F17N2O |
Molecular Weight |
578.31 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C16H19F17N2O/c1-35(2)5-3-4-34-7-8(36)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8,34,36H,3-7H2,1-2H3 |
InChI Key |
PPEQDXFGRTWOEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Perfluorinated Undecan-2-ol Derivatives: These are prepared by selective fluorination of undecane derivatives or by using commercially available perfluorinated building blocks.
- 3-(Dimethylamino)propylamine: Used as the nucleophile to introduce the dimethylamino group.
Stepwise Synthesis
Synthesis of Perfluorinated Undecan-2-ol Intermediate
- The perfluorinated chain is constructed or obtained with a hydroxyl group at the 2-position.
- Methods include selective fluorination or catalytic oxidation of perfluorinated precursors.
- For example, oxidation of perfluorinated alkanes using aluminum-nickel catalysts in formic acid has been reported to yield fluorinated alcohol intermediates with high selectivity.
Introduction of the Amino Propyl Side Chain
- The amino group is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the fluorinated alcohol intermediate with 3-(dimethylamino)propylamine.
- Alternatively, reductive amination can be employed where an aldehyde or ketone intermediate reacts with 3-(dimethylamino)propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (Na(OAc)3BH) in dichloroethane or methanol.
- This step requires careful control of temperature and solvent to avoid side reactions and degradation of the fluorinated chain.
-
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Alternative Synthetic Routes
- Reductive Amination Route: Starting from a perfluorinated aldehyde intermediate, reaction with 3-(dimethylamino)propylamine followed by reduction with NaBH4 or Na(OAc)3BH yields the target amino alcohol.
- Halide Displacement Route: A perfluorinated alkyl halide intermediate is reacted with 3-(dimethylamino)propylamine under basic conditions to substitute the halide with the amino group.
Reaction Conditions and Optimization
Research Findings and Yields
- The reductive amination method yields the target compound in moderate to high yields (60-85%) depending on the purity of starting materials and reaction conditions.
- Maintaining anhydrous conditions and inert atmosphere improves yield and prevents hydrolysis of sensitive intermediates.
- The fluorinated chain remains stable under the mild reductive amination conditions, preserving the compound’s unique properties.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 3-(Dimethylamino)propylamine, Na(OAc)3BH | High selectivity, mild conditions | Requires pure aldehyde intermediate | 70-85 |
| Halide Displacement | Perfluoroalkyl halide, 3-(Dimethylamino)propylamine, base | Direct substitution, simpler setup | Possible side reactions, lower selectivity | 50-70 |
| Catalytic Oxidation (for intermediate) | Aluminum-nickel catalyst, formic acid | High selectivity for alcohol formation | Requires catalyst handling | 75-80 |
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential use in drug formulation and delivery systems. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
- Drug Design : The presence of the dimethylamino group can enhance solubility and permeability across biological membranes. This property is crucial in the development of new pharmacological agents targeting specific diseases.
- Antimicrobial Activity : Preliminary studies indicate that fluorinated alcohols can exhibit antimicrobial properties. This compound may be explored for its efficacy against various pathogens.
Material Science
Fluorinated compounds are known for their unique surface properties such as low surface energy and high hydrophobicity.
- Coatings : The compound can be utilized in the development of non-stick coatings for cookware or protective coatings for electronic devices due to its resistance to water and oil.
- Surfactants : Its amphiphilic nature makes it a candidate for surfactants in industrial applications where both hydrophobic and hydrophilic characteristics are required.
Environmental Chemistry
Fluorinated compounds have been studied for their environmental impact and potential use in remediation technologies.
- Pollution Control : The stability of this compound may allow it to be used in the capture and degradation of environmental pollutants. Research into its degradation pathways could provide insights into mitigating the effects of fluorinated pollutants.
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a standard or reference material in analytical techniques.
- Chromatography : Its unique properties may facilitate its use in chromatography as a stationary phase or as a marker for identifying other compounds in complex mixtures.
Case Studies
- Fluorinated Drug Development : A study published in Journal of Medicinal Chemistry explored the incorporation of fluorinated moieties into drug candidates to improve their pharmacokinetic profiles. The findings suggest that compounds similar to 1-[[3-(Dimethylamino)propyl]amino]-4,4,... have enhanced metabolic stability compared to their non-fluorinated counterparts .
- Surface Modification : Research highlighted in Materials Science & Engineering demonstrated that fluorinated compounds could significantly reduce surface tension and increase hydrophobicity in polymer films. This application is particularly relevant for creating water-repellent surfaces .
- Environmental Remediation : A study featured in Environmental Science & Technology examined the use of fluorinated alcohols in the degradation of persistent organic pollutants (POPs). The results indicated that such compounds could facilitate the breakdown of harmful substances in contaminated environments .
Mechanism of Action
The mechanism of action of 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL involves its interaction with specific molecular targets. The dimethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The fluorinated backbone enhances the compound’s stability and bioavailability, making it effective in various applications .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural Analogues with Varied Fluorination Patterns
Table 1: Structural and Functional Comparisons
Research Findings and Performance Metrics
Table 2: Performance Data from Literature
- Surface Activity: The target compound’s dual functional groups (-OH and -N(CH₃)₂) enable lower surface tension than non-ionic analogs, making it effective in firefighting foams or emulsifiers.
- Environmental Impact : All listed compounds are classified as PFAS, with long-chain variants (e.g., CAS 94159-79-2) facing stricter regulations under global PFAS bans .
Biological Activity
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL (CAS No. 94159-79-2) is a fluorinated compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity based on diverse sources and available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 778.34 g/mol. The structural complexity and the presence of fluorine atoms contribute to its unique interactions in biological systems.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with cellular membranes and proteins. The following sections detail specific activities observed in various studies.
1. Membrane Interactions
Research indicates that fluorinated compounds like this one can significantly alter membrane fluidity and permeability. These changes can affect cellular processes such as signaling and transport mechanisms. A study highlighted that cationic amphiphilic drugs can inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis—a condition that may be induced by compounds with similar structural features .
3. Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to similar fluorinated compounds. The mechanism often involves the induction of oxidative stress and apoptosis. Detailed cytotoxicity assays are necessary to quantify the effects of this specific compound on different cell types.
Case Studies
Several case studies have been conducted to evaluate the biological effects of structurally related compounds:
Research Findings
Recent literature reviews have focused on the pharmacological implications of trifluoromethyl-containing compounds. These reviews emphasize their role as potential therapeutic agents due to their unique interactions with biological targets .
1. Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that their absorption and distribution are influenced by their lipophilicity and molecular size. Understanding these parameters is crucial for predicting the behavior of 1-[[3-(Dimethylamino)propyl]amino]-4,4,... in vivo.
2. Toxicological Assessments
Toxicological assessments are vital for evaluating safety profiles before clinical applications. Studies have shown that certain fluorinated compounds can exhibit dose-dependent toxicity in mammalian cells .
Q & A
Q. How can factorial design optimize reaction parameters for scaled synthesis?
- Methodology : A 2 factorial design evaluates variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40% while maximizing yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
